molecular formula C18H18N2O2 B2492665 3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921838-14-4

3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B2492665
CAS No.: 921838-14-4
M. Wt: 294.354
InChI Key: IGJVLPLCZHRULN-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with methyl groups.

Properties

IUPAC Name

3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-4-5-13(8-12(11)2)18(22)19-15-6-7-16-14(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVLPLCZHRULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

3,4-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H18N2O2
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy. The following sections detail specific activities and findings.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of related compounds and derivatives. The following table summarizes key findings:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.88CDK2 inhibition
Compound BHeLa7.01Topoisomerase-II inhibition
Compound CA3754.2Microtubule disassembly
This compoundA54926Induces apoptosis

The mechanisms through which this compound exerts its effects include:

  • CDK Inhibition : Compounds similar to this benzamide have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Topoisomerase Inhibition : Certain derivatives have been identified as topoisomerase inhibitors, leading to DNA damage and subsequent cancer cell death.
  • Microtubule Disruption : The compound's ability to disrupt microtubule formation contributes to its antitumor activity by preventing mitosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A derivative of this compound was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 1.88 µM, indicating potent anticancer activity through CDK inhibition.
  • HeLa Cell Line Study : Another study reported that a structurally similar compound inhibited topoisomerase-II with an IC50 value of 7.01 µM in HeLa cells, showcasing its potential as a chemotherapeutic agent.
  • A549 Cell Line Research : Research indicated that this compound induces apoptosis in A549 lung cancer cells with an IC50 value of 26 µM, suggesting its application in lung cancer treatment.

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